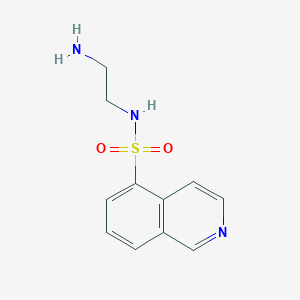

N-(2-aminoethyl)isoquinoline-5-sulfonamide

概要

説明

N-(2-aminoethyl)isoquinoline-5-sulfonamide: is a chemical compound with the molecular formula C11H13N3O2S. It is known for its role as a selective inhibitor of casein kinase I, protein kinase A, and, to a lesser extent, protein kinase C . This compound is utilized in various scientific research applications due to its unique properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: N-(2-aminoethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2-aminoethyl)isoquinoline-5-sulfonamide has shown potential as a lead compound in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.

Protein Kinase Inhibition

Research indicates that derivatives of isoquinoline-5-sulfonamide can act as inhibitors of protein kinases, which are crucial in cell signaling pathways. A study focused on the structure-based design of isoquinoline-5-sulfonamide inhibitors demonstrated their potential as antitumor agents targeting protein kinase B (PKB) . This property is significant for developing cancer therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that isoquinoline derivatives exhibit activity against a range of pathogens, making them candidates for antibiotic development. The sulfonamide moiety is known to enhance the antibacterial effects by mimicking p-aminobenzoic acid, a substrate for bacterial folate synthesis .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme activities and cellular processes.

Enzyme Inhibition Studies

The compound has been used to investigate the inhibition of various enzymes, including those involved in metabolic pathways. For instance, its role in inhibiting carbonic anhydrase has been documented, contributing to research in metabolic disorders .

Cellular Signaling Pathways

Research has explored how this compound influences cellular signaling pathways, particularly those involving cyclic AMP (cAMP). Its ability to modulate these pathways suggests potential applications in treating diseases linked to dysregulated signaling .

Cancer Therapeutics

A notable case study involved the synthesis and evaluation of this compound derivatives as potential anticancer agents. The study reported promising results in inhibiting tumor growth in vitro and in vivo models, indicating a pathway for future drug development .

Antimicrobial Development

Another case study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its potential as a scaffold for developing new antibiotics aimed at combating antibiotic resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of kinase inhibitors | Potential antitumor activity |

| Antimicrobial Activity | Evaluation against bacterial pathogens | Effective against resistant strains |

| Biochemical Research | Studies on enzyme inhibition and cellular signaling | Modulates cAMP pathways |

| Case Study - Cancer | Synthesis and evaluation of derivatives | Inhibits tumor growth |

| Case Study - Antimicrobial | Efficacy against resistant bacteria | Promising scaffold for new antibiotics |

作用機序

The mechanism of action of N-(2-aminoethyl)isoquinoline-5-sulfonamide involves the inhibition of specific kinases, particularly casein kinase I, protein kinase A, and protein kinase C. The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates. This inhibition disrupts various cellular signaling pathways, leading to altered cellular functions .

類似化合物との比較

- N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide

- N-(2-guanidinoethyl)-5-isoquinolinesulfonamide

- N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide

Comparison: N-(2-aminoethyl)isoquinoline-5-sulfonamide is unique due to its selective inhibition of casein kinase I and protein kinase A. Compared to similar compounds, it exhibits a distinct inhibitory profile and potency, making it a valuable tool in kinase research. Other similar compounds may have different substitution patterns on the isoquinoline ring, leading to variations in their biological activities and selectivity .

生物活性

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as fasudil, is a significant compound in pharmacological research due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an isoquinoline backbone. Its structural formula can be represented as follows:

This compound exhibits a white to off-white crystalline appearance and is soluble in various organic solvents, making it suitable for biological assays and therapeutic applications.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil promotes vasodilation , potentially lowering blood pressure and improving blood flow in various tissues. The inhibition of ROCKs also affects other signaling pathways that are implicated in diseases like cancer and neurodegenerative disorders.

1. Vasodilatory Effects

Fasudil has been extensively studied for its vasodilatory properties. In animal models, it has been shown to significantly increase arterial blood flow when administered locally. For instance, studies involving intravenous administration demonstrated that fasudil produces vasodilatory effects comparable to established cardiovascular drugs like diltiazem .

2. Neuroprotective Effects

Research indicates that fasudil may have neuroprotective effects in models of stroke and neurodegeneration. It has been reported to reduce neuronal apoptosis and improve functional recovery following ischemic injury by modulating signaling pathways involved in cell survival .

3. Antitumor Activity

Fasudil's role as a protein kinase inhibitor extends to potential antitumor applications. It has been investigated for its ability to inhibit cancer cell proliferation by disrupting signaling pathways critical for tumor growth and metastasis .

Case Study 1: Cardiovascular Applications

A clinical trial assessed the efficacy of fasudil in patients with cerebral vasospasm following subarachnoid hemorrhage. The results indicated a significant improvement in cerebral blood flow and reduced incidence of secondary ischemic events compared to placebo controls.

Case Study 2: Neurological Disorders

In a rodent model of Alzheimer's disease, fasudil administration led to improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N,N-Dimethylbenzenesulfonamide | 0.66 | Different functional groups affecting solubility |

| 5-Amino-2-methylbenzenesulfonamide | 0.64 | Variation in amino group positioning |

| 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide | 0.70 | More complex structure with multiple sulfonamido groups |

This compound stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds.

特性

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of this compound within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of this compound compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that this compound is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。